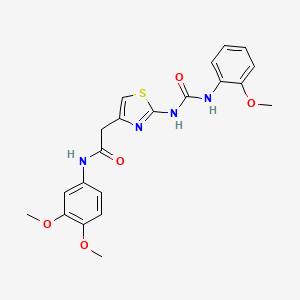

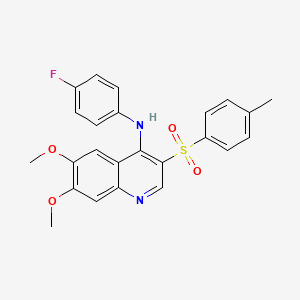

![molecular formula C12H19NO4 B2519434 Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate CAS No. 116129-01-2](/img/structure/B2519434.png)

Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate is a compound that falls within the class of azabicyclohexane derivatives. These compounds are of significant interest due to their potential biological activities and their use as building blocks in organic synthesis. The structure of these compounds typically includes a nitrogen atom within a bicyclic framework, which can impart unique chemical properties and reactivity patterns.

Synthesis Analysis

The synthesis of azabicyclohexane derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions. For instance, the synthesis of related structures has been achieved through methods such as the imination of chloromethyl cyclobutanone followed by reductive cyclization , or by cycloaddition reactions with various dienophiles . These methods demonstrate the versatility of synthetic approaches to constructing the azabicyclohexane core.

Molecular Structure Analysis

The molecular structure of azabicyclohexane derivatives is characterized by the presence of a nitrogen atom within a bicyclic ring system. This structural motif can influence the compound's reactivity and interaction with biological targets. For example, the synthesis of methyl 1-azabicyclo[4.1.0]-hept-3-ene-6-carboxylates involves a [4+2]-cycloaddition that is endo selective, indicating that the molecular structure of the azirine precursor directs the regiochemistry of the cycloaddition .

Chemical Reactions Analysis

Azabicyclohexane derivatives can participate in a variety of chemical reactions. Cycloadditions are a common reaction type for these compounds, as seen in the synthesis of methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates through a regioselective 1,3-dipolar cycloaddition . Additionally, unexpected stereoselective substitution reactions have been observed in the synthesis of related compounds, such as the formation of methyl 7-aza-5-hydroxybicyclo[2.2.1]heptane-2-carboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicyclohexane derivatives are influenced by their unique structural features. The presence of the nitrogen atom and the bicyclic ring system can affect the compound's boiling point, solubility, and stability. These properties are crucial when considering the compound's potential use in pharmaceutical applications, where solubility and stability can impact the drug's efficacy and shelf life. Although specific data on Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate is not provided, related compounds have shown a range of activities, including antimalarial and antimycobacterial activities , which suggest that they may have valuable pharmacological properties.

Wissenschaftliche Forschungsanwendungen

1. Chemical Modification and Application

Chemical modification of compounds is a crucial area of research that involves altering the structure of a molecule to investigate or improve its properties, such as solubility, reactivity, or biological activity. The study of "Xylan derivatives and their application potential" by Petzold-Welcke et al. (2014) delves into how chemical modifications can lead to new biopolymer ethers and esters with specific properties. This research is indicative of the type of applications that might be relevant for compounds like Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate, focusing on the synthesis of novel materials with potential industrial applications (Petzold-Welcke et al., 2014).

2. Environmental Impact of Chemical Compounds

Understanding the environmental impact of synthetic compounds is essential for developing sustainable chemical practices. The presence and effects of "Hexabromocyclododecanes (HBCDs) in the environment and humans" reviewed by Covaci et al. (2006) exemplifies the need to study the persistence, bioaccumulation, and potential toxicity of chemical compounds. Although this study is specific to HBCDs, it highlights the broader importance of evaluating the environmental safety and impact of chemical compounds, including those similar to Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate (Covaci et al., 2006).

3. Biocatalyst Inhibition by Carboxylic Acids

The study on "Understanding biocatalyst inhibition by carboxylic acids" by Jarboe et al. (2013) discusses the challenges faced by microbes when exposed to carboxylic acids, impacting the fermentation process. This research is crucial for designing more robust microbial strains for industrial applications, including the production of chemicals. Insights from this study could be applicable to understanding how different chemical structures, including those related to Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate, interact with biological systems (Jarboe et al., 2013).

Eigenschaften

IUPAC Name |

2-O-tert-butyl 1-O-methyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-7-8-5-12(13,6-8)9(14)16-4/h8H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZVOIULUBSWICB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CC1(C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Tert-butyl 1-methyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

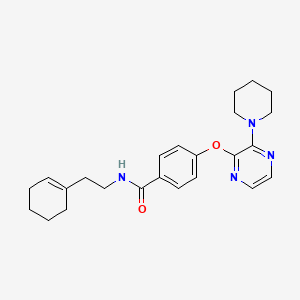

![[4-(Methylthio)phenyl]glyoxylic acid](/img/structure/B2519352.png)

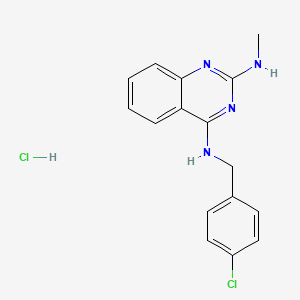

![2,4-dimethyl-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2519354.png)

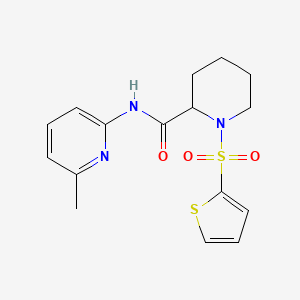

![N-cycloheptyl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2519355.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2519357.png)

![3-([1,1'-biphenyl]-4-yl)-2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2519362.png)

![9-Oxa-10-azatricyclo[4.2.1.12,5]decane;hydrobromide](/img/structure/B2519369.png)

![2-(3-benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2519373.png)